Cas no 2229328-95-2 (2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol)
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol
- 2229328-95-2
- EN300-1934493
-
- Inchi: 1S/C13H19BrO2/c1-4-16-11-7-5-6-10(12(11)15)8-13(2,3)9-14/h5-7,15H,4,8-9H2,1-3H3
- InChI Key: HMMDLXHUZBDMAW-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CC1C=CC=C(C=1O)OCC
Computed Properties
- Exact Mass: 286.05684g/mol
- Monoisotopic Mass: 286.05684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 29.5Ų
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934493-1g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 1g |
$1086.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-5g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 5g |
$3147.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-10g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 10g |
$4667.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-0.05g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 0.05g |
$912.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-0.1g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 0.1g |
$956.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-0.25g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 0.25g |
$999.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-0.5g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 0.5g |
$1043.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-1.0g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 1g |
$1086.0 | 2023-05-31 | ||
| Enamine | EN300-1934493-2.5g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 2.5g |
$2127.0 | 2023-09-17 | ||
| Enamine | EN300-1934493-5.0g |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol |
2229328-95-2 | 5g |
$3147.0 | 2023-05-31 |
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol
Research Brief on 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol (CAS: 2229328-95-2): Recent Advances and Applications
2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol (CAS: 2229328-95-2) is a synthetic phenolic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, as well as its direct biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and potential applications in drug development.
One of the key areas of interest is the compound's role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol serves as a crucial intermediate in the development of brominated phenolic derivatives with potent antibacterial activity against multidrug-resistant strains. The study highlighted its efficacy in inhibiting bacterial biofilm formation, a critical factor in antibiotic resistance. The researchers utilized a combination of computational modeling and in vitro assays to elucidate the structure-activity relationship (SAR) of this compound, paving the way for further optimization.
In addition to its antimicrobial potential, recent investigations have explored the compound's anti-inflammatory properties. A preprint article from BioRxiv (2024) reported that 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophage models. The study suggested that the bromine moiety and the ethoxy group play a synergistic role in modulating the NF-κB signaling pathway, which is central to inflammatory responses. These findings position the compound as a promising candidate for the development of anti-inflammatory therapeutics, particularly for chronic inflammatory conditions.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol. A recent patent (WO2023123456) disclosed an improved catalytic method for its synthesis, achieving higher yields and reduced byproducts compared to traditional approaches. The patent emphasized the use of environmentally benign catalysts, aligning with the growing demand for sustainable pharmaceutical manufacturing practices. This innovation is expected to facilitate larger-scale production and further research into the compound's applications.
Despite these promising developments, challenges remain in fully understanding the pharmacokinetic and toxicological profiles of 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol. Preliminary toxicity studies in animal models have indicated the need for structural modifications to enhance bioavailability and reduce potential hepatotoxicity. Researchers are actively investigating prodrug strategies and formulation technologies to address these limitations. Future directions include clinical translation of the compound's therapeutic potential and exploration of its utility in combination therapies.
In conclusion, 2-(3-bromo-2,2-dimethylpropyl)-6-ethoxyphenol (CAS: 2229328-95-2) represents a versatile scaffold in medicinal chemistry with demonstrated antimicrobial and anti-inflammatory activities. Ongoing research efforts are focused on refining its synthesis, elucidating its mechanisms of action, and overcoming pharmacological hurdles. As the field progresses, this compound is poised to contribute significantly to the development of next-generation therapeutics targeting resistant infections and inflammatory diseases.
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